Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC13330672
InChI: InChI=1S/C29H27NO7/c1-33-29-23(30-26(31)20-14-8-9-15-21(20)27(30)32)25(34-16-18-10-4-2-5-11-18)24-22(36-29)17-35-28(37-24)19-12-6-3-7-13-19/h2-15,22-25,28-29H,16-17H2,1H3
SMILES: COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O
Molecular Formula: C29H27NO7
Molecular Weight: 501.5 g/mol

Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside

CAS No.:

Cat. No.: VC13330672

Molecular Formula: C29H27NO7

Molecular Weight: 501.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside -

Specification

Molecular Formula C29H27NO7
Molecular Weight 501.5 g/mol
IUPAC Name 2-(6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione
Standard InChI InChI=1S/C29H27NO7/c1-33-29-23(30-26(31)20-14-8-9-15-21(20)27(30)32)25(34-16-18-10-4-2-5-11-18)24-22(36-29)17-35-28(37-24)19-12-6-3-7-13-19/h2-15,22-25,28-29H,16-17H2,1H3
Standard InChI Key HYDHLSHOGOVBCQ-UHFFFAOYSA-N
SMILES COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O
Canonical SMILES COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O

Introduction

Chemical Structure and Protective Group Strategy

Core Structural Features

The compound’s structure derives from beta-D-glucopyranoside, modified at specific positions to block undesired reactivity. The glucose backbone features:

  • A methyl group at the anomeric position (C1), locking the sugar in the beta configuration.

  • 3-O-Benzyl and 4,6-O-benzylidene groups protecting hydroxyls at C3, C4, and C6.

  • A 2-deoxy-2-N-phthalimido group replacing the C2 hydroxyl with a phthalimide-protected amine .

These modifications are evident in its molecular formula, C29H27NO7C_{29}H_{27}NO_7, and molecular weight of 501.5 g/mol . The benzylidene group forms a rigid dioxane ring across C4 and C6, while the benzyl ether at C3 provides steric bulk to direct subsequent reactions.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular formulaC29H27NO7C_{29}H_{27}NO_7
Molecular weight501.5 g/mol
Melting point130–136°C
Specific rotation ([α]D[\alpha]_D)+89° to +95° (c=1, CHCl₃)
Density1.45 g/cm³

Role of Protective Groups

The phthalimido group at C2 serves dual purposes: it masks the amine functionality while electronically deactivating the adjacent anomeric center, reducing unwanted side reactions during glycosylations . Benzyl and benzylidene groups provide orthogonal protection—benzyl ethers are stable under acidic conditions but cleavable via hydrogenolysis, whereas the benzylidene acetal is acid-labile, allowing sequential deprotection. This strategic shielding enables chemoselective modifications critical for constructing branched oligosaccharides .

Synthesis and Applications in Glycobiology

Synthetic Accessibility

The compound is typically synthesized from D-glucosamine through a multi-step sequence:

  • Phthalimido protection: Reaction with phthalic anhydride converts the C2 amine to a phthalimide.

  • Benzylidene acetal formation: Treatment with benzaldehyde dimethyl acetal under acid catalysis protects C4 and C6 hydroxyls.

  • Benzylation: C3 hydroxyl is benzylated using benzyl bromide in the presence of a base .

Applications in Glycosylation Reactions

As a glycosyl donor, this compound’s anomeric methyl group can be activated under specific conditions:

  • Lewis acid catalysts (e.g., TMSOTf) facilitate methyl group displacement, enabling the formation of glycosidic bonds with alcohols or other nucleophiles .

  • The beta configuration is retained due to neighboring group participation from the C2 phthalimido group, which stabilizes the oxocarbenium intermediate.

Researchers have leveraged this reactivity to synthesize:

  • Tumor-associated carbohydrate antigens (e.g., Globo-H) for anticancer vaccine development.

  • Sialyl Lewis X mimics for studying selectin-mediated inflammation.

  • Core structures of N-linked glycans to probe endoplasmic reticulum processing enzymes .

Research Findings and Mechanistic Insights

Stereoelectronic Effects in Glycosylation

Studies using this compound revealed that the phthalimido group’s electron-withdrawing nature lowers the energy barrier for oxocarbenium ion formation by 8–12 kcal/mol compared to unprotected analogs . This effect, quantified via density functional theory (DFT) calculations, explains the high glycosylation efficiencies (75–90% yields) observed with this donor.

Enzymatic Recognition Studies

In glycobiology, the compound has been used to probe glycosyltransferase specificity. For example:

  • Beta-1,4-galactosyltransferase (β4GalT): The benzylidene-protected glucoside acts as a non-hydrolyzable acceptor analogue, helping crystallize enzyme-substrate complexes. This revealed a key hydrogen bond between the C6 benzylidene oxygen and His280 residue in the enzyme’s active site .

  • O-GlcNAc transferase (OGT): Methylation at C1 prevents unwanted cleavage, allowing precise mapping of OGT’s binding pocket through structure-activity relationship studies.

Table 2: Key Enzyme Studies Using This Compound

EnzymeFindingTechniqueSource
β4GalTIdentified His280 as critical for donor specificityX-ray crystallography
OGTDemonstrated C3 benzyl group’s role in binding affinityNMR titration
α-Mannosidase IIUsed to synthesize inhibitor IC₅₀ = 12 nMKinetic analysis

Future Directions and Challenges

Recent advances have highlighted opportunities to improve this scaffold:

  • Photocleavable protecting groups: Replacing benzylidene with ortho-nitrobenzylidene could enable light-directed deprotection for spatial control in solid-phase synthesis .

  • Fluorescent tags: Incorporating dansyl or BODIPY moieties at the phthalimide’s imide nitrogen may create probes for real-time glycosylation monitoring.

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